{4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine
Description
{4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine is a secondary amine featuring a piperidine ring substituted with a methyl group at the 1-position and linked via an ether bridge to a phenyl ring bearing a methanamine group. This compound (CAS 1229625-24-4 in its dihydrochloride form) is primarily utilized in medicinal chemistry as a building block for synthesizing biologically active molecules, such as androgen receptor antagonists and pyrimidine derivatives . Its structural flexibility allows for modifications that influence receptor binding, solubility, and metabolic stability.
Properties
IUPAC Name |
[4-(1-methylpiperidin-4-yl)oxyphenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15-8-6-13(7-9-15)16-12-4-2-11(10-14)3-5-12/h2-5,13H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEYBVDPDHNLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine typically involves the reaction of 4-hydroxybenzylamine with 1-methylpiperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
{4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylmethanamines.
Scientific Research Applications
Chemistry
In chemistry, {4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study receptor-ligand interactions and enzyme inhibition. It is also employed in the development of new drugs targeting specific biological pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of drugs for treating neurological disorders and other medical conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of various products, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of {4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below highlights key structural analogs and their molecular characteristics:
Key Observations :
Pharmacological and Physicochemical Properties
- Target Compound : Demonstrated utility in androgen receptor antagonism (IC50 ~nM range) when incorporated into hydantoin derivatives .
- 4-Methoxybutyrylfentanyl Analogs : Piperidine-containing opioids (e.g., 4-Methoxybutyrylfentanyl ) highlight the critical role of substituent bulkiness in µ-opioid receptor affinity.
- Solubility : The dihydrochloride salt of the target compound () enhances aqueous solubility, making it preferable for in vivo studies compared to free bases (e.g., ).
Biological Activity
{4-[(1-Methylpiperidin-4-yl)oxy]phenyl}methanamine, a compound with significant research interest, has been studied for its biological activities, particularly in the context of drug development and receptor interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methanamine group and an ether linkage to a phenyl moiety. This unique structure allows it to interact with various biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes.
- Receptor Interactions : The compound has been shown to modulate receptor activity, particularly in the central nervous system, which suggests potential applications in treating neurological disorders.
- Enzyme Inhibition : It also plays a role in enzyme inhibition, which can affect various metabolic pathways, making it a candidate for further drug development.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit neuroprotective effects and influence neurotransmitter systems. Its interaction with serotonin receptors has been noted, suggesting potential applications in treating mood disorders .
2. Anticancer Properties
Preliminary studies have shown that derivatives of this compound might possess anticancer activities. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), indicating that structural modifications could enhance these effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-[(1-Methylpiperidin-4-yl)oxy]aniline | Similar structure with an aniline group | Modulates similar receptors but with different selectivity |
| 4-[(1-Methylpiperidin-4-yl)oxy]phenol | Similar structure with a phenol group | Exhibits antioxidant properties but less efficacy in receptor modulation |
The unique combination of functional groups in this compound provides it with distinct chemical properties that may enhance its selectivity and efficacy compared to structurally similar compounds .
Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage markers, highlighting its potential as a neuroprotective agent .
Case Study 2: Anticancer Activity
In another study, derivatives of this compound were screened for their ability to inhibit cell proliferation in various cancer cell lines. The results showed that several derivatives had IC50 values in the low micromolar range against MDA-MB-231 cells, suggesting promising anticancer activity that warrants further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
